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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Ethoxybenzyl alcohol is an aromatic organic compound that serves as a versatile

intermediate in the synthesis of a wide range of pharmaceutical compounds and other fine

chemicals. Its chemical structure, featuring a benzyl alcohol core with an ethoxy group at the

ortho position, provides a unique combination of reactivity and steric influence, making it a

valuable building block in medicinal chemistry. The presence of the hydroxyl and ether

functionalities allows for a variety of chemical transformations, enabling the construction of

more complex molecular architectures. This guide provides an in-depth overview of the

synthesis, properties, and applications of 2-ethoxybenzyl alcohol as a key pharmaceutical

intermediate.

Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of 2-ethoxybenzyl alcohol
is presented in Table 1. This data is crucial for its handling, storage, and for predicting its

behavior in chemical reactions.

Table 1: Physicochemical and Toxicological Data of 2-Ethoxybenzyl Alcohol
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Property Value Reference(s)

Chemical Name (2-Ethoxyphenyl)methanol [1][2]

Synonyms
o-Ethoxybenzyl alcohol, 2-

ethoxybenzenemethanol
[1][2]

CAS Number 71672-75-8 [1][2]

Molecular Formula C₉H₁₂O₂ [1][2]

Molecular Weight 152.19 g/mol [1][2]

Appearance
Clear colorless to pale pink

liquid
[3]

Boiling Point 263-265 °C [1]

Density 1.074 g/cm³ [1][4]

Refractive Index 1.5310-1.5350 @ 20°C [3]

Flash Point >110 °C (>230 °F) [1]

Purity (Typical) ≥97.5% (GC) [3]

Acute Oral Toxicity

Harmful if swallowed. Specific

LD50 data for the 2-ethoxy

isomer is not readily available,

but it is classified as an irritant.

For benzyl alcohol, the oral

LD50 in rats is reported to be

between 1230-3100 mg/kg.

[5][6]

Health Hazards

Causes skin and serious eye

irritation. May cause

respiratory irritation.

[5]

Storage

Store in a cool, dry, and well-

ventilated place in a tightly

sealed container, away from

oxidizing agents.

[1]
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Synthesis of 2-Ethoxybenzyl Alcohol
2-Ethoxybenzyl alcohol can be synthesized through various methods. The two most common

and practical laboratory-scale syntheses are the reduction of 2-ethoxybenzaldehyde and the

Williamson ether synthesis from 2-hydroxybenzyl alcohol.

Experimental Protocol 1: Reduction of 2-
Ethoxybenzaldehyde
This method involves the reduction of the aldehyde functional group to a primary alcohol using

a mild reducing agent like sodium borohydride.

Materials:

2-Ethoxybenzaldehyde

Sodium borohydride (NaBH₄)

Ethanol or Methanol

Distilled water

Diethyl ether or Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Dilute hydrochloric acid (HCl)

Procedure:

In a round-bottom flask, dissolve 2-ethoxybenzaldehyde (1 equivalent) in ethanol or

methanol.

Cool the solution in an ice bath.

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution,

maintaining the temperature below 10 °C.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 1-2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture in an ice bath and slowly add dilute

hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

Remove the organic solvent under reduced pressure.

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to obtain the crude 2-ethoxybenzyl alcohol.

The product can be further purified by vacuum distillation or column chromatography on

silica gel.

Expected Yield: 85-95%

Experimental Protocol 2: Williamson Ether Synthesis
This two-step synthesis involves the protection of the aldehyde group of salicylaldehyde,

followed by etherification of the phenolic hydroxyl group and subsequent deprotection. A more

direct approach involves the etherification of 2-hydroxybenzyl alcohol.

Materials:

2-Hydroxybenzyl alcohol

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

Ethyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Diethyl ether

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b3021173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Distilled water

Procedure:

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert

atmosphere (e.g., nitrogen or argon), add a solution of 2-hydroxybenzyl alcohol (1

equivalent) in anhydrous DMF dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the

evolution of hydrogen gas ceases.

Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

Let the reaction mixture warm to room temperature and stir for 12-24 hours.

Monitor the reaction by TLC.

Upon completion, quench the reaction by the slow addition of water.

Extract the mixture with diethyl ether (3 x volumes).

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Expected Yield: 70-85%

Chemical Reactions and Applications in
Pharmaceutical Synthesis
2-Ethoxybenzyl alcohol is a valuable intermediate due to the reactivity of its hydroxyl group

and the influence of the ethoxy substituent.

Acetylation
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The hydroxyl group can be readily acetylated to form 2-ethoxybenzyl acetate. This reaction is

often used as a protection strategy or to modify the biological activity of a molecule.

Experimental Protocol 3: Acetylation of 2-Ethoxybenzyl Alcohol

Materials:

2-Ethoxybenzyl alcohol

Acetic anhydride

Pyridine or a zeolite catalyst

Diethyl ether

Saturated sodium bicarbonate solution

Procedure:

Dissolve 2-ethoxybenzyl alcohol (1 equivalent) in diethyl ether.

Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

Slowly add acetic anhydride (1.2 equivalents) dropwise.

Stir the reaction at room temperature for 2-4 hours.

Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-

ethoxybenzyl acetate.

Expected Yield: >90%[7]

Role as a Protecting Group
The 2-ethoxybenzyl group can be used as a protecting group for alcohols, carboxylic acids,

and other functional groups in multi-step syntheses. The ether linkage is generally stable to a
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range of reaction conditions but can be cleaved under specific, often oxidative or strongly

acidic, conditions.

Intermediate in the Synthesis of Bioactive Molecules
While the direct synthesis of a blockbuster drug from 2-ethoxybenzyl alcohol is not as

prominently documented as its 4-ethoxy isomer (a key intermediate for the SGLT2 inhibitor

Dapagliflozin), its structural motif is found in various compounds with potential therapeutic

applications. For instance, derivatives of ethoxy-substituted benzyl alcohols are explored for

their potential as anti-inflammatory, analgesic, and neuroprotective agents.

The synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac involves the key

intermediate 7-ethyltryptophol. While not a direct precursor, the synthesis of tryptophol

derivatives can start from substituted phenylhydrazines, which can be prepared from the

corresponding anilines. The ethoxybenzyl moiety can be a precursor to such structures in

exploratory medicinal chemistry.

Spectroscopic Data
The identity and purity of 2-ethoxybenzyl alcohol are confirmed through various spectroscopic

techniques.

Table 2: Spectroscopic Data for 2-Ethoxybenzyl Alcohol
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Technique Data Interpretation

¹H NMR

The spectrum will show characteristic peaks for

the aromatic protons (multiplet, ~6.8-7.3 ppm),

the methylene protons of the benzyl group

(singlet, ~4.6 ppm), the quartet of the ethoxy

group's methylene protons (~4.0 ppm), the

triplet of the ethoxy group's methyl protons (~1.4

ppm), and a broad singlet for the hydroxyl

proton.

¹³C NMR

The spectrum will display signals for the

aromatic carbons (some shielded by the ethoxy

group), the benzylic carbon (~60-65 ppm), and

the two carbons of the ethoxy group.

IR

A broad absorption band in the region of 3200-

3600 cm⁻¹ corresponding to the O-H stretching

vibration of the alcohol. Strong C-O stretching

absorption around 1040-1250 cm⁻¹. Aromatic C-

H and C=C stretching vibrations will also be

present.

MS

The mass spectrum will show a molecular ion

peak (M⁺) at m/z 152. Common fragmentation

patterns for benzyl alcohols include the loss of

water (M-18) and cleavage of the C-C bond

adjacent to the oxygen, leading to the formation

of a stable benzylic cation.

Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of 2-ethoxybenzyl
alcohol via the reduction of 2-ethoxybenzaldehyde.
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Start: 2-Ethoxybenzaldehyde Dissolve in Ethanol Reduction with NaBH4Cool to 0°C Quench with dilute HClReaction complete Workup & Extraction Purification (Distillation/Chromatography) Product: 2-Ethoxybenzyl Alcohol

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 2-ethoxybenzyl alcohol.

Role as a Pharmaceutical Building Block
This diagram illustrates the logical relationship of 2-ethoxybenzyl alcohol as an intermediate

in the potential synthesis of a more complex pharmaceutical agent.

2-Ethoxybenzyl Alcohol

Functional Group Transformation (e.g., Oxidation to Aldehyde) Coupling Reaction (e.g., to a heterocyclic core)

Further Derivatization

Active Pharmaceutical Ingredient (API)

Click to download full resolution via product page

Caption: 2-Ethoxybenzyl alcohol as a key intermediate in drug synthesis.

Conclusion
2-Ethoxybenzyl alcohol is a significant intermediate in pharmaceutical and chemical

synthesis. Its straightforward preparation and the versatile reactivity of its functional groups

make it an attractive starting material for the synthesis of complex organic molecules. While it

may not be as widely cited as some of its isomers in the synthesis of currently marketed drugs,
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its utility as a building block in drug discovery and development remains substantial. The

information provided in this technical guide offers a solid foundation for researchers and

scientists working with this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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